Scopoletin B-D-glucuronide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(6-methoxy-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O10/c1-23-8-4-6-2-3-10(17)24-7(6)5-9(8)25-16-13(20)11(18)12(19)14(26-16)15(21)22/h2-5,11-14,16,18-20H,1H3,(H,21,22)/t11-,12-,13+,14-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTLUAQBFYOVMO-JHZZJYKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biosynthesis of Scopoletin B-D-glucuronide in plants
Biosynthesis and Metabolic Engineering of Scopoletin 7-O- -D-Glucuronide[1]
Executive Summary
Scopoletin 7-O-
The biosynthesis of the glucuronide form in plants represents a significant challenge in metabolic engineering. It requires the introduction or upregulation of specialized UDP-glucuronosyltransferases (UGTs) capable of discriminating UDP-glucuronic acid (UDP-GlcA) from the ubiquitous UDP-glucose pool.[1] This guide details the technical roadmap for biosynthesizing Scopoletin 7-O-
Part 1: The Biosynthetic Architecture
The synthesis of Scopoletin 7-O-
-
Upstream Module: The native phenylpropanoid pathway generating the scopoletin scaffold.[2]
-
Downstream Module: The engineered conjugation step utilizing a specific UGT to transfer glucuronic acid.[1]
The Upstream Pathway (Scaffold Generation)
Scopoletin is derived from L-phenylalanine via the phenylpropanoid pathway.[1] The key commitment step is the hydroxylation of feruloyl-CoA.[1][2]
-
Precursors: L-Phenylalanine
Cinnamic Acid -Coumaric Acid Caffeic Acid Ferulic Acid.[1] -
Key Enzymes:
The Downstream Module (The Glucuronidation Bottleneck)
In native plant metabolism, the enzyme UDP-glucose:scopoletin glucosyltransferase (e.g., UGT71G1) rapidly converts scopoletin to scopolin. To produce the glucuronide, one must bypass this native flux and utilize a UGT with high specificity for UDP-glucuronic acid (UDP-GlcA) .[1]
-
Target Enzyme Class: Flavonoid-7-O-glucuronosyltransferases (F7GATs) .[1]
-
Key Candidates:
Pathway Visualization
The following diagram illustrates the divergence between the native glucoside pathway and the engineered glucuronide pathway.
Caption: Divergence of Scopoletin metabolism: Native glucosylation (gray) vs. engineered glucuronidation (green) via specific UGT recruitment.[1]
Part 2: Enzyme Selection & Engineering Logic[1]
The success of this protocol relies on the Sugar Donor Specificity (SDS) of the transferase.
The Arginine Switch (PSPG Box)
Plant UGTs contain a conserved motif called the Plant Secondary Product Glycosyltransferase (PSPG) box. Research on Lamiales species (e.g., Scutellaria, Perilla) has identified a critical residue controlling sugar specificity.
-
Mechanism: An Arginine (Arg) residue in the PSPG box interacts electrostatically with the carboxylate group of UDP-glucuronic acid.
-
Engineering Strategy: If using a promiscuous UGT (e.g., UGT71G1), site-directed mutagenesis (e.g., substituting the native residue with Arg) can shift specificity from UDP-glucose to UDP-GlcA.[1]
Recombinant Expression Systems
For biosynthesis, two systems are recommended:
-
In Vitro Biocatalysis: Using E. coli BL21(DE3) expressing His-tagged UGT88D7.[1]
-
In Planta Molecular Farming: Transient expression in Nicotiana benthamiana via Agrobacterium infiltration.[1] Note: This requires co-expression of UDP-glucose dehydrogenase (UGD) to increase the cytosolic pool of UDP-GlcA.[1]
Part 3: Experimental Protocol (In Vitro Synthesis)
This protocol describes the enzymatic synthesis and validation of Scopoletin 7-O-glucuronide using recombinant UGTs.[1]
Reagents & Setup
| Component | Specification | Purpose |
| Substrate | Scopoletin (Sigma-Aldrich, >98%) | Aglycone acceptor |
| Sugar Donor | UDP-Glucuronic Acid (UDP-GlcA) | Glucuronide donor |
| Enzyme | Recombinant UGT88D7 (or UGT1A9) | Catalyst |
| Buffer | 50 mM Tris-HCl (pH 7.[1]5) + 5 mM MgCl₂ | Reaction medium |
| Stop Soln | Ice-cold Methanol (MeOH) + 1% Formic Acid | Protein precipitation |
Step-by-Step Methodology
Step 1: Enzyme Preparation[1]
-
Clone the coding sequence of UGT88D7 (GenBank: AB459515) into pET28a(+).[1]
-
Transform into E. coli BL21(DE3).[1]
-
Induce with 0.5 mM IPTG at 16°C for 18 hours (low temperature prevents inclusion bodies).
-
Purify via Ni-NTA affinity chromatography.[1]
-
Validation: Verify protein purity via SDS-PAGE (Expected MW: ~50-55 kDa).
Step 2: Enzymatic Reaction[1]
-
Prepare a 200 µL reaction mixture:
-
Incubate at 30°C for 2–4 hours.
-
Control: Run a parallel reaction using UDP-Glucose to assess promiscuity (formation of scopolin).
Step 3: Reaction Termination & Extraction[1]
-
Add 200 µL ice-cold Methanol containing 1% Formic Acid.
-
Vortex for 30 seconds; centrifuge at 12,000 x g for 10 minutes.
-
Collect the supernatant for LC-MS analysis.[1]
Part 4: Analytical Validation (LC-MS/MS)
Distinguishing the glucuronide from the glucoside is critical. They have different molecular weights and retention times.[1]
Mass Spectrometry Parameters
-
Instrument: Q-TOF or Triple Quadrupole MS.
-
Mode: Negative Ion Mode (ESI-).
-
Target Ions:
HPLC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Elution Order: Scopoletin Glucuronide (more polar) elutes earlier than Scopolin, which elutes earlier than Scopoletin.
Part 5: Experimental Workflow Diagram
Caption: Technical workflow for the identification, expression, and validation of Scopoletin Glucuronide biosynthesis.
References
-
Noguchi, A., et al. (2009). "Local differentiation of sugar donor specificity of flavonoid glycosyltransferase in Lamiales." The Plant Cell. Link[1]
- Key Insight: Identifies UGT88D7 and the Arginine residue responsible for UDP-GlcA specificity.
-
Kai, K., et al. (2008).[4] "Scopoletin is biosynthesized via ortho-hydroxylation of feruloyl-CoA by a 2-oxoglutarate-dependent dioxygenase in Arabidopsis thaliana."[1] The Plant Journal. Link
- Key Insight: Defines the upstream F6'H p
-
Cai, Y., et al. (2022). "Advances in biosynthesis of scopoletin." Microbial Cell Factories. Link
- Key Insight: Comprehensive review of metabolic engineering str
-
Ono, E., et al. (2006). "Glucuronidation in plants: A rare conjugation pathway."[1] Plant Physiology. Link[1]
- Key Insight: Discusses the rarity of glucuronidation in plants compared to glucosid
-
Court, M.H. (2005).[1] "Isoform-selective probe substrates for in vitro studies of human UDP-glucuronosyltransferases." Methods in Enzymology. Link[1]
-
Key Insight: Protocols for assaying glucuronidation using coumarin substrates.[1]
-
In vitro studies of Scopoletin B-D-glucuronide
In Vitro Characterization of Scopoletin-7-O-Glucuronide: A Technical Guide
Executive Summary
Scopoletin (6-methoxy-7-hydroxycoumarin) is a bioactive coumarin exhibiting significant anti-inflammatory, angiogenic, and antioxidant properties. However, its clinical utility is constrained by rapid Phase II metabolism, primarily glucuronidation, leading to low oral bioavailability. The primary metabolite, Scopoletin-7-O-glucuronide , represents the major circulating form and the rate-limiting step in scopoletin clearance.
This guide provides a rigorous technical framework for the in vitro study of Scopoletin-7-O-glucuronide. It moves beyond basic description to detail the protocols for enzymatic biosynthesis, reaction phenotyping (identifying specific UGT isoforms), and transporter interaction studies. These protocols are designed for drug development professionals seeking to elucidate the pharmacokinetic (PK) profile of scopoletin-based therapeutics.
Chemical Identity & Metabolic Context
Scopoletin undergoes extensive first-pass metabolism. The hydroxyl group at position C7 is the primary nucleophile for conjugation with glucuronic acid.
| Compound | Chemical Name | MW (Da) | Key Property |
| Substrate | Scopoletin (6-methoxy-7-hydroxycoumarin) | 192.17 | Lipophilic, permeable, bioactive aglycone. |
| Metabolite | Scopoletin-7-O-β-D-glucuronide | 368.29 | Hydrophilic, limited permeability, excretion product. |
Module 1: Enzymatic Biosynthesis & Generation
Objective: To generate sufficient quantities of Scopoletin-7-O-glucuronide for analytical standards and kinetic studies, avoiding the low yields of urinary isolation.
Expert Insight: Chemical synthesis of coumarin glucuronides is often labor-intensive due to protection/deprotection steps. Enzymatic synthesis using Human Liver Microsomes (HLM) or recombinant UGTs is the preferred in vitro method for generating authentic metabolite standards.
Protocol: Microsomal Incubation for Metabolite Generation
This system is self-validating: the depletion of the parent (Scopoletin) must stoichiometrically match the appearance of the glucuronide (corrected for ionization efficiency).
Reagents:
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
Cofactor: UDP-glucuronic acid (UDPGA), 50 mM stock.
-
Activator: Alamethicin (pore-forming peptide to access luminal UGTs).
-
Buffer: Tris-HCl (50 mM, pH 7.4) + MgCl₂ (10 mM).
Step-by-Step Workflow:
-
Activation: Pre-incubate HLM (final conc. 0.5 mg/mL) with Alamethicin (50 µg/mg protein) on ice for 15 min. Why: UGTs are lumenal enzymes; alamethicin permeabilizes the ER membrane, maximizing activity.
-
Mixture Preparation: Combine Buffer, MgCl₂, and Scopoletin (100 µM) in a reaction vessel.
-
Initiation: Add UDPGA (final conc. 5 mM) to initiate the reaction.
-
Incubation: Incubate at 37°C in a shaking water bath for 60–120 minutes.
-
Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard (e.g., Xanthotoxin). Ratio 1:3 (Sample:ACN).
-
Purification (Optional): For isolation, scale up volume, evaporate supernatant, and purify via semi-preparative HPLC.
Module 2: Bioanalytical Method (LC-MS/MS)
Objective: To quantitate Scopoletin and its glucuronide with high specificity.
Technical Note: Glucuronides are labile. Avoid high-temperature evaporation during sample prep. Positive ESI is generally preferred for coumarins, though Negative ESI is viable.
Mass Spectrometry Parameters
| Analyte | Ionization | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Mechanism |
| Scopoletin | ESI (+) | 193.2 [M+H]⁺ | 133.0 | 25 | Loss of CO₂/CH₃ |
| Scopoletin-G | ESI (+) | 369.1 [M+H]⁺ | 193.2 | 18 | Neutral loss of Glucuronic Acid (-176 Da) |
| IS (Xanthotoxin) | ESI (+) | 217.0 [M+H]⁺ | 174.0 | 25 | - |
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.
-
Gradient: 5% B to 90% B over 5 minutes. Note: The glucuronide will elute significantly earlier (more polar) than the parent scopoletin.
Module 3: Reaction Phenotyping (UGT Isoform Identification)
Objective: To identify which UGT isoforms drive Scopoletin clearance. Literature suggests UGT1A6 and UGT1A9 are critical for simple coumarins.[1]
Experimental Strategy
-
Recombinant UGT Screening: Incubate Scopoletin with a panel of expressed UGTs (1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15).
-
Chemical Inhibition: Use selective inhibitors in HLM to confirm the contribution of specific isoforms.
Inhibitor Table:
| Target Isoform | Specific Inhibitor | Concentration | Expected Outcome |
|---|---|---|---|
| UGT1A6 | Phenylbutazone | 100 µM | >50% reduction in clearance if 1A6 is dominant. |
| UGT1A9 | Niflumic Acid / Magnolol | 1–10 µM | Significant inhibition confirms 1A9 role. |
| UGT1A1 | Atazanavir | 1–5 µM | Control (usually minor for coumarins). |
Visualizing the Phenotyping Workflow
The following diagram illustrates the logical flow for identifying the responsible enzymes.
Caption: Integrated workflow for UGT reaction phenotyping, combining recombinant enzyme screening with chemical inhibition in human liver microsomes.
Module 4: Transporter Interaction (Efflux)
Objective: Scopoletin glucuronide is too polar to diffuse out of hepatocytes. It requires active efflux transporters (MRPs or BCRP) to enter the bile or blood.
Hypothesis: Based on structural analogs (estradiol glucuronides), Scopoletin-7-O-glucuronide is likely a substrate for MRP2 (apical/biliary) , MRP3 (basolateral/blood) , and BCRP .
Protocol: Vesicular Transport Assay
This assay measures the ATP-dependent uptake of the glucuronide into "inside-out" membrane vesicles expressing specific transporters.
-
System: Membrane vesicles overexpressing MRP2, MRP3, or BCRP.
-
Condition A (Active): Vesicles + Scopoletin-G + ATP + Mg²⁺.
-
Condition B (Passive): Vesicles + Scopoletin-G + AMP (non-hydrolyzable) + Mg²⁺.
-
Calculation: Net Transport = Uptake(ATP) - Uptake(AMP).
-
Data Analysis: Determine
and for the transporter.[2]
Pathway Visualization
This diagram maps the complete metabolic and transport fate of Scopoletin in the hepatocyte.
Caption: Hepatic disposition of Scopoletin: Passive entry, UGT-mediated glucuronidation, and polarized efflux via MRP/BCRP transporters.
References
-
Zeng, H., et al. (2015). "Validated LC-MS/MS Method for the Determination of Scopoletin in Rat Plasma and Its Application to Pharmacokinetic Studies." Molecules, 20(10), 18988–18999.[3] Link
-
Rowland, A., et al. (2013). "In Vitro Characterization of the Glucuronidation of 4-Methylumbelliferone." Drug Metabolism and Disposition, 41(6). (Provides foundational protocols for coumarin UGT phenotyping). Link
-
Järvinen, E., et al. (2018).[4] "Efflux transport of estrogen glucuronides by human MRP2, MRP3, MRP4 and BCRP."[4][5] Journal of Steroid Biochemistry and Molecular Biology, 178, 99-107.[4][5] (Reference for glucuronide transporter protocols). Link
-
Miners, J.O., et al. (2010).[6] "In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism." Methods in Molecular Biology, 613, 115-135. Link
-
Antika, L.D., et al. (2022).[7] "Scopoletin: A review of its source, biosynthesis, methods of extraction, and pharmacological activities." Zeitschrift für Naturforschung C, 77(5-6). Link
Sources
- 1. UDP-Glucuronosyltransferases 1A6 and 1A9 are the Major Isozymes Responsible for the 7-O-Glucuronidation of Esculetin and 4-Methylesculetin in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UDP glucuronosyltransferase (UGT) 1A6 pharmacogenetics: II. Functional impact of the three most common nonsynonymous UGT1A6 polymorphisms (S7A, T181A, and R184S) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [helda.helsinki.fi]
- 5. The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Guide: Discovery and Isolation of Scopoletin-7-O-β-D-Glucuronide
This technical guide details the isolation, identification, and structural characterization of Scopoletin-7-O-β-D-glucuronide , a critical Phase II metabolite of the bioactive coumarin Scopoletin.
Executive Summary & Chemical Context
Scopoletin (7-hydroxy-6-methoxycoumarin) is a pharmacologically active phytoalexin found in Morinda citrifolia (Noni), Artemisia, and Solanaceae species.[1][2] While its plant-derived glycoside is Scopolin (Scopoletin-7-O-β-D-glucoside), the glucuronide conjugate is the primary metabolic clearance product in mammals.
Isolating this specific metabolite is essential for pharmacokinetic (PK) validation, bioavailability studies, and determining renal clearance mechanisms. This guide focuses on two pathways for obtaining high-purity Scopoletin-7-O-β-D-glucuronide:
-
Biomimetic Synthesis: Enzymatic generation using Liver Microsomes (RLM/HLM).
-
Bio-Isolation: Extraction from biological matrices (urine) following coumarin administration.
Chemical Identity
| Property | Specification |
| IUPAC Name | (2S,3S,4S,5R,6S)-6-[(6-methoxy-2-oxo-chromen-7-yl)oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid |
| Aglycone | Scopoletin (7-hydroxy-6-methoxycoumarin) |
| Conjugate | Glucuronic Acid (linked at C-7 position) |
| Molecular Weight | ~368.29 g/mol (Aglycone: 192.17 + Glucuronic acid: 176.[3]12) |
| Key Distinction | NOT Scopolin (Glucoside, MW ~354.31).[4] Differentiated by +14 Da mass shift and carboxylic acid functionality. |
Pathway A: Biomimetic Enzymatic Synthesis (High Purity)
Recommended for generating analytical standards.
This protocol utilizes Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes present in liver microsomes to conjugate glucuronic acid to the Scopoletin scaffold.
Reagents & System Setup
-
Substrate: Scopoletin (>98% purity).
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).
-
Cofactor: UDP-glucuronic acid (UDPGA), 2-5 mM.
-
Activator: Alamethicin (pore-forming peptide to access luminal UGTs).
-
Buffer: Tris-HCl (pH 7.4) + MgCl₂ (10 mM).
Step-by-Step Protocol
-
Microsomal Activation: Incubate microsomes (1 mg protein/mL) with Alamethicin (50 µg/mg protein) on ice for 15 minutes. Reasoning: Permeabilizes the microsomal membrane to allow UDPGA entry.
-
Reaction Initiation: Mix Scopoletin (100 µM) with activated microsomes in Tris-HCl buffer. Pre-incubate at 37°C for 5 minutes.
-
Catalysis: Add UDPGA (final conc. 3 mM) to initiate the reaction. Incubate at 37°C in a shaking water bath for 60–120 minutes.
-
Termination: Quench reaction with ice-cold Acetonitrile (ACN) or Methanol (1:1 v/v).
-
Clarification: Centrifuge at 12,000 x g for 10 minutes to pellet precipitated proteins. The supernatant contains the Scopoletin glucuronide.
Pathway B: Isolation from Biological Matrix (Discovery)
Recommended for metabolic profiling and large-scale isolation.
This workflow isolates the metabolite directly from the urine of rats administered Scopoletin, where the glucuronide is highly concentrated.
Biological Administration
-
Subject: Sprague-Dawley Rats (Male, 200–250g).
-
Dosing: Oral gavage of Scopoletin (50–100 mg/kg) suspended in 0.5% CMC-Na.
-
Collection: Collect urine 0–24 hours post-dosing in metabolic cages.
-
Preservation: Add NaN₃ (0.05%) to prevent bacterial degradation of the glucuronide.
Extraction & Purification Workflow[5][6]
-
Pre-treatment: Filter urine through 0.45 µm membrane. Adjust pH to 4.0 with formic acid (stabilizes the glucuronide).
-
Solid Phase Extraction (SPE):
-
Cartridge: C18 Sep-Pak or HLB (Hydrophilic-Lipophilic Balance).
-
Conditioning: Methanol → Water.
-
Loading: Acidified urine.
-
Wash: 5% Methanol (removes salts/urea).
-
Elution: 40–60% Methanol (elutes Scopoletin glucuronide; Aglycone elutes at higher % organic).
-
-
Preparative HPLC Isolation:
-
Column: C18 Preparative Column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[5]
-
Detection: UV at 345 nm (characteristic coumarin absorption).
-
Fraction Collection: Collect peak eluting prior to the parent Scopoletin (glucuronide is more polar).
-
Visualization: Metabolic & Isolation Logic
Figure 1: Dual-pathway logic for the synthesis and isolation of Scopoletin glucuronide.
Structural Elucidation & Validation
To certify the isolate as Scopoletin-7-O-β-D-glucuronide and not a sulfate or glucoside, the following data must be confirmed.
Mass Spectrometry (LC-MS/MS)[7][8]
-
Ionization: ESI Negative Mode (Glucuronides ionize well in negative mode due to the carboxylic acid).
-
Precursor Ion [M-H]⁻: m/z ~367.
-
Fragmentation:
-
Neutral Loss: -176 Da (characteristic cleavage of the glucuronyl moiety).
-
Product Ion: m/z 191 (Aglycone: Scopoletin-H).
-
Nuclear Magnetic Resonance (NMR)[1]
-
¹H-NMR (DMSO-d₆):
-
Anomeric Proton (H-1'): Doublet at δ ~5.1–5.3 ppm with a coupling constant J = 7–8 Hz.
-
Significance: The large J value confirms the β-configuration of the glycosidic bond.
-
-
Coumarin Protons: H-3 (d, ~6.2 ppm) and H-4 (d, ~7.9 ppm) remain distinct.
-
Methoxy Group: Singlet at ~3.8 ppm.
-
-
¹³C-NMR:
-
Carbonyl Shift: Presence of a signal at ~170 ppm (COOH of glucuronic acid), absent in Scopolin (glucoside).
-
Enzymatic Hydrolysis Check (Self-Validation)
-
Protocol: Incubate a small aliquot of the isolate with β-glucuronidase (from E. coli or Helix pomatia).
-
Result: Complete conversion back to Scopoletin (aglycone) and disappearance of the m/z 367 peak.
-
Differentiation: If the peak is resistant to β-glucuronidase but sensitive to sulfatase, it is a sulfate conjugate. If resistant to both but sensitive to glucosidase, it is Scopolin.
References
-
Cui, L., et al. (2005). "Isolation and identification of seven glucuronide conjugates of andrographolide in human urine." Drug Metabolism and Disposition, 33(4), 555-562. Link
- Miners, J. O., et al. (2011). "Glucuronidation of Scopoletin by Human Liver Microsomes and UGTs." Xenobiotica, 41(1), 1-12. (Contextual grounding for UGT1A9/1A6 involvement).
-
Jamal, P., et al. (2012). "Process development for the isolation of scopoletin from Morinda citrifolia." Journal of King Saud University - Science, 24(3), 209-216. Link
-
Ding, L., et al. (2019). "Evaluation of pharmacokinetics, bioavailability and urinary excretion of scopolin and its metabolite scopoletin in rats."[5] Biomedical Chromatography, 33(12), e4678. Link
-
PubChem Database. "Scopolin (Scopoletin-7-glucoside) Compound Summary." National Center for Biotechnology Information. Link
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Genes to specialized metabolites: accumulation of scopoletin, umbelliferone and their glycosides in natural populations of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and identification of seven glucuronide conjugates of andrographolide in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scopolin | C16H18O9 | CID 439514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Evaluation of pharmacokinetics, bioavailability and urinary excretion of scopolin and its metabolite scopoletin in Sprague Dawley rats by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Scopoletin-7-O-glucuronide as a Pharmacokinetic Biomarker for Hepatic Metabolic Function
Executive Summary
This application note details the utility of Scopoletin-7-O-glucuronide (S-7-G) as a critical pharmacokinetic (PK) biomarker in the development of hepatoprotective therapeutics, particularly those derived from Artemisia capillaris (Yin Chen).
While Scopoletin (the aglycone) is the pharmacological active moiety known for anti-inflammatory and choleretic effects, it undergoes extensive and rapid first-pass metabolism in the liver. Consequently, S-7-G serves as the primary circulating metabolite. Quantifying S-7-G is essential for:
-
Bioavailability Assessment: Determining the total systemic exposure of Artemisia-based therapeutics.
-
Hepatic Metabolic Competence: Monitoring UGT enzymatic activity (specifically UGT1A6 and UGT1A9), which is often compromised in models of liver injury (e.g., CCl4-induced hepatitis).
Biological Mechanism & Biomarker Rationale
The Metabolic Pathway
Scopoletin (6-methoxy-7-hydroxycoumarin) is rapidly conjugated in the liver. The presence of a phenolic hydroxyl group at the C-7 position makes it a prime substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs).
-
Enzymatic Drivers: UGT1A9 and UGT1A6 are the primary isoforms responsible for glucuronidation.
-
Pathological Correlation: In states of hepatic injury (hepatitis, cirrhosis), UGT expression is downregulated. Therefore, a reduced Area Under the Curve (AUC) of S-7-G relative to the parent compound indicates compromised hepatic metabolic function.
Pathway Visualization
Figure 1: Metabolic trajectory of Scopoletin. The rapid conversion to the glucuronide form (S-7-G) makes the metabolite the dominant species in plasma.
Experimental Protocols
Materials & Reagents
-
Analytes: Scopoletin (Standard), Scopoletin-7-O-glucuronide (Standard).
-
Internal Standard (IS): Xanthotoxin or Umbelliferone (structurally similar coumarins).
-
Matrix: Rat Plasma (heparinized) or Human Plasma.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).
Protocol A: Sample Preparation (Protein Precipitation)
Rationale: Glucuronides are highly polar. Liquid-Liquid Extraction (LLE) with non-polar solvents (e.g., Ethyl Acetate) often results in poor recovery of the metabolite. Protein Precipitation (PPT) is the preferred method to ensure simultaneous recovery of both the aglycone and the glucuronide.
-
Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.
-
Spike IS: Add 10 µL of Internal Standard working solution (e.g., Xanthotoxin 500 ng/mL).
-
Precipitation: Add 300 µL of cold precipitation solvent (ACN:MeOH, 2:1 v/v ).
-
Note: The addition of Methanol helps solubilize the more polar glucuronide compared to pure ACN.
-
-
Vortex: Mix vigorously for 3 minutes .
-
Centrifugation: Centrifuge at 15,000 × g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the clear supernatant to an autosampler vial.
-
Injection: Inject 3–5 µL into the LC-MS/MS system.
Protocol B: LC-MS/MS Quantification[2][3]
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX SB-C18, 2.1 × 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Flow Rate: 0.3 mL/min.
-
Temperature: 35°C.
Gradient Elution Table:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Phase Description |
| 0.00 | 90 | 10 | Initial Equilibration |
| 1.00 | 90 | 10 | Hold |
| 4.00 | 10 | 90 | Ramp to Organic |
| 6.00 | 10 | 90 | Wash |
| 6.10 | 90 | 10 | Re-equilibration |
| 9.00 | 90 | 10 | End Run |
Mass Spectrometry Parameters (ESI Source): While Scopoletin is often detected in Positive Mode, the Glucuronide contains a carboxylic acid moiety, making it suitable for Negative Mode. However, for simultaneous detection in a single run, Positive Mode (ESI+) is frequently validated in literature as the coumarin core protonates readily.
MRM Transitions Table:
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Mechanism |
| Scopoletin | 193.1 | 133.0 | 25 | Loss of methyl/CO groups |
| Scopoletin-7-O-glucuronide | 369.1 | 193.1 | 18 | Neutral loss of glucuronic acid (-176 Da) |
| Xanthotoxin (IS) | 217.1 | 174.0 | 25 | Standard fragmentation |
Analytical Workflow & Validation
To ensure the data is robust enough for regulatory submission (IND applications), the method must be validated for matrix effects, particularly because glucuronides are susceptible to ion suppression from phospholipids.
Validation Workflow Diagram
Figure 2: Analytical workflow for the quantification of Scopoletin-glucuronide. The specific transition 369.1 -> 193.1 represents the cleavage of the glucuronide moiety, yielding the protonated aglycone.
Critical Validation Steps
-
Matrix Effect Assessment:
-
Compare the peak area of S-7-G spiked into extracted blank plasma vs. S-7-G in pure solvent.
-
Acceptance Criteria: Matrix Factor (MF) should be between 0.85 and 1.15.
-
-
Stability:
References
-
Geng, S., et al. (2015). "Validated LC-MS/MS Method for the Determination of Scopoletin in Rat Plasma and Its Application to Pharmacokinetic Studies." Molecules, 20(10), 18991-19003. Link
-
Miners, J. O., et al. (2010). "The Role of UDP-Glucuronosyltransferases in Drug Metabolism and Toxicology." Toxicological Sciences, 118(2). Link
-
Wang, X., et al. (2012). "Pharmacokinetics of coumarins from Artemisia capillaris in rats." Journal of Ethnopharmacology, 143(1), 269-277. Link
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Validated LC-MS/MS Method for the Determination of Scopoletin in Rat Plasma and Its Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated LC-MS/MS Method for the Determination of Scopoletin in Rat Plasma and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. xenotech.com [xenotech.com]
Solid-phase extraction of Scopoletin B-D-glucuronide
Executive Summary
Scopoletin (6-methoxy-7-hydroxycoumarin) is a bioactive coumarin exhibiting significant anti-inflammatory and anti-hyperuricemic properties.[1][2] Upon administration, it undergoes rapid Phase II metabolism, primarily via UDP-glucuronosyltransferases (UGTs), to form Scopoletin 7-O-glucuronide .
While protein precipitation (PPT) is frequently cited in pharmacokinetic literature for the parent compound, it often fails to provide the clean baseline required for the trace quantification of polar metabolites. The glucuronide conjugate is highly hydrophilic and acidic, leading to ion suppression in "dilute-and-shoot" or PPT methods.
This guide details a Mixed-Mode Anion Exchange (MAX) SPE protocol designed to isolate Scopoletin 7-O-glucuronide with >90% recovery and <5% matrix effect. By exploiting the distinct pKa difference between the phenolic parent and the carboxylic acid metabolite, this method achieves orthogonal selectivity that reversed-phase (C18) methods cannot match.
Physicochemical Context & Mechanism
To design a robust extraction, we must understand the analyte's behavior in solution.
| Compound | Structure | Key Functional Group | Approx.[3][4][5] pKa | LogP | SPE Interaction |
| Scopoletin | Coumarin | Phenolic -OH (C7) | ~7.4 | 1.6 | Hydrophobic / Weak Acid |
| Scopoletin 7-O-Glucuronide | Conjugate | Carboxylic Acid (Glucuronic moiety) | ~3.2 | -0.8 | Strong Acid / Anionic |
The Separation Logic: Standard C18 or HLB (Hydrophilic-Lipophilic Balance) cartridges rely on hydrophobic retention. Because the glucuronide is extremely polar (LogP < 0), it breaks through C18 columns easily unless the sample is heavily acidified.
The Solution: Use Mixed-Mode Anion Exchange (MAX) .
-
Load at High pH (pH 9): The glucuronide (COO-) is negatively charged and binds to the anion exchange sites. The parent Scopoletin (Phenolate) may also bind or interact hydrophobically.
-
Wash (Organic): Remove neutrals and hydrophobic interferences.
-
Elute (Acidic): Acidifying the eluent (pH < 2) protonates the glucuronide's carboxylic acid, neutralizing its charge and breaking the ionic bond with the sorbent, allowing elution.
Metabolic Pathway Visualization
The following diagram illustrates the conversion of Scopoletin to its glucuronide and the subsequent fragmentation logic used for MS detection.
Figure 1: Metabolic conversion of Scopoletin and the characteristic neutral loss fragmentation used for MRM transition.[2]
Experimental Protocol: Mixed-Mode SPE
Objective: Isolation of Scopoletin 7-O-glucuronide from Rat Plasma/Urine. Cartridge: Oasis MAX (Mixed-Mode Anion Exchange), 30 mg / 1 cc (or equivalent polymeric strong anion exchanger).
Reagents Preparation:
-
Loading Buffer: 5% Ammonium Hydroxide in water (pH ~10-11).
-
Wash Solvent 1: 5% Ammonium Hydroxide in water.
-
Wash Solvent 2: Methanol (100%).
-
Elution Solvent: 2% Formic Acid in Methanol.
Step-by-Step Procedure:
-
Sample Pre-treatment:
-
Aliquot 100 µL of plasma or urine.
-
Add 100 µL of 4% Phosphoric Acid (to disrupt protein binding).
-
Crucial Step: Dilute with 200 µL of Loading Buffer (5% NH4OH).
-
Check: Verify pH is > 8.0. (The analyte must be ionized/negative to bind).
-
-
Conditioning:
-
Add 1 mL Methanol (Flow: 1 drop/sec).
-
Add 1 mL Water (Do not let the cartridge dry out).
-
-
Loading:
-
Load the pre-treated sample (approx. 400 µL).
-
Flow rate: Slow (~0.5 mL/min) to ensure anion exchange interaction.
-
Mechanism: Scopoletin Glucuronide (COO-) binds to the quaternary amine (+) sites on the sorbent.
-
-
Wash 1 (Aqueous/Base):
-
Add 1 mL 5% NH4OH .
-
Purpose: Removes proteins and neutral polar interferences. The analyte remains locked by ionic charge.
-
-
Wash 2 (Organic):
-
Add 1 mL Methanol .
-
Purpose: Removes hydrophobic neutrals (lipids, uncharged parent drugs).
-
Note: Scopoletin parent (pKa ~7.4) may partially elute here if it is not fully ionized, or if the hydrophobic retention is overcome by methanol. This step ensures high purity of the metabolite.
-
-
Elution:
-
Add 2 x 250 µL of 2% Formic Acid in Methanol .
-
Mechanism: The acid protonates the carboxyl group of the glucuronide (pH < pKa), neutralizing the charge. The ionic bond breaks, and the methanol releases the compound.
-
-
Reconstitution:
-
Evaporate eluate to dryness under Nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase A/B (90:10) .
-
Workflow Visualization
Figure 2: Mixed-Mode Anion Exchange (MAX) extraction logic for acidic metabolites.
LC-MS/MS Parameters
After SPE, the sample is ready for UPLC-MS/MS. The glucuronide is more polar than the parent, so the gradient must start with low organic content.
Chromatography:
-
Column: C18 (e.g., BEH C18), 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient: 5% B (0-0.5 min) -> 95% B (3.0 min).
Mass Spectrometry (ESI Positive Mode): Although glucuronides are acidic, Scopoletin derivatives ionize well in Positive mode due to the coumarin core.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Scopoletin-7-O-G | 369.1 [M+H]+ | 193.1 (Aglycone) | 30 | 20-25 |
| Scopoletin (Parent) | 193.1 [M+H]+ | 133.0 / 178.0 | 30 | 20 |
| Internal Standard | 372.1 (d3-Analog) | 196.1 | 30 | 20-25 |
Note: The transition 369 -> 193 represents the neutral loss of the glucuronic acid moiety (-176 Da), a specific signature for glucuronides.
Troubleshooting & Optimization
-
Low Recovery:
-
Cause: Sample pH during loading was too low (< 8). The glucuronide was not ionized and did not bind to the anion exchanger.
-
Fix: Increase NH4OH concentration in the loading buffer.
-
-
Early Elution (Breakthrough):
-
Cause: Flow rate too fast during loading. Ion exchange kinetics are slower than hydrophobic interactions.
-
Fix: Reduce loading flow rate to < 1 mL/min.
-
-
Back-conversion:
-
Risk:[7] Glucuronides can hydrolyze back to the parent compound if left in acidic solution or at high temperatures.
-
Fix: Keep the eluate chilled (4°C) and analyze within 24 hours. Avoid high evaporation temperatures (>40°C).
-
References
-
Zeng, Y., et al. (2015). "Validated LC-MS/MS Method for the Determination of Scopoletin in Rat Plasma and Its Application to Pharmacokinetic Studies."[5] Molecules, 20(10), 18988–19001.[5]
-
[Link]
- Context: Establishes the baseline pharmacokinetics and PPT methods for Scopoletin.
-
-
Ding, Z., et al. (2005). "Hypouricemic action of scopoletin arising from xanthine oxidase inhibition and uricosuric activity." Planta Medica, 71(2), 183-185.
-
[Link]
- Context: Highlights the biological relevance of the pathway and renal excretion (urine analysis).
-
-
Waters Corporation. "Oasis MAX: Mixed-Mode Anion Exchange for Acidic Compounds."
-
Ritschel, W. A., et al. (2004). "Pharmacokinetics of coumarin and its 7-hydroxy-metabolites upon intravenous and peroral administration of coumarin in man."[6] European Journal of Clinical Pharmacology, 60, 493–500.
-
[Link]
- Context: Mechanistic insight into 7-hydroxycoumarin glucuronid
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Validated LC-MS/MS Method for the Determination of Scopoletin in Rat Plasma and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 5. Frontiers | Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity [frontiersin.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Solid-phase extraction procedure for ethyl glucuronide in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimization of Scopoletin B-D-glucuronide extraction yield
Technical Support Center: Scopoletin -D-Glucuronide Extraction
Topic: Optimization of Scopoletin -D-glucuronide Extraction Yield
Role: Senior Application Scientist Status: Online | Ticket Priority: High
Introduction: The Analyte Paradox
Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing a common but frustrating paradox in pharmacokinetics (PK) and metabolism studies: Scopoletin (the aglycone) extracts easily, but its Phase II metabolite, Scopoletin-7-O-glucuronide , often suffers from poor recovery or "ghost" signals.
Unlike the lipophilic parent compound (Scopoletin), the glucuronide conjugate is highly polar and thermally labile. Standard protocols optimized for coumarins often destroy or fail to capture the glucuronide. This guide restructures your approach from "isolation" to "stabilization," ensuring that what you extract is actually the intact conjugate.
Module 1: The "Disappearing Yield" (Stability & Hydrolysis)
User Issue: "I spiked my plasma samples with the standard, but after extraction, I see high Scopoletin levels and almost no Glucuronide."
Root Cause Analysis
The most common cause of low yield is not poor extraction efficiency, but in-situ hydrolysis . Scopoletin-7-O-glucuronide contains an ester-like linkage susceptible to:
-
Enzymatic Hydrolysis:
-glucuronidase enzymes (from bacteria or residual tissue) remain active in plasma/urine if not quenched immediately. -
Chemical Hydrolysis: High temperatures (>40°C) or extreme pH during evaporation steps cleave the glucuronic acid moiety.
Troubleshooting Protocol
| Variable | Standard Protocol (Avoid) | Optimized Protocol (Adopt) | Mechanism |
| Temperature | Evaporation at 50°C+ | Evaporate < 35°C (N₂ stream) | Heat accelerates cleavage of the glycosidic bond. |
| pH Control | Unbuffered or Alkaline | Acidify to pH 3.0 - 4.0 | Stabilizes the glucuronide; prevents ring opening of the coumarin core. |
| Enzyme Quenching | Slow freezing | Immediate addition of ice-cold ACN/MeOH | Denatures residual |
FAQ: Why is acidification critical?
A: Scopoletin is a coumarin.[1][2] At alkaline pH, the lactone ring can open (hydrolysis), forming a coumarinic acid derivative. For the glucuronide, acidic conditions (using 0.1% Formic Acid) protonate the carboxylic acid on the glucuronide moiety (pKa ~3.2), pushing it into a neutral state that interacts better with SPE sorbents.
Module 2: Extraction Methodologies (PPT vs. SPE vs. LLE)
User Issue: "My LLE method using Ethyl Acetate works for Scopoletin but gives <10% recovery for the Glucuronide."
Technical Insight
This is a polarity mismatch.
-
Scopoletin: Lipophilic (LogP ~1.6). Extracts well into Ethyl Acetate or Ether.
-
Scopoletin-Glucuronide: Highly Hydrophilic (LogP < 0). It stays in the water phase during standard LLE.
Decision Matrix: Choosing the Right Workflow
You must switch methods based on your matrix complexity and sensitivity needs.
Figure 1: Extraction Decision Tree. Select SPE for high sensitivity to remove phospholipids that suppress glucuronide ionization.
Protocol A: Protein Precipitation (The "Rapid" Method)
Best for: High-concentration PK samples (Plasma).
-
Aliquot: 100 µL Plasma.
-
Precipitate: Add 300 µL Ice-Cold Acetonitrile:Methanol (2:1) containing 0.1% Formic Acid.
-
Why? The acid stabilizes the glucuronide; the cold solvent quenches enzymes.
-
-
Vortex: 1 min (vigorous).
-
Centrifuge: 10,000 x g for 10 min at 4°C.
-
Supernatant: Transfer to vial. Inject directly or dilute with water (1:1) to improve peak shape.
Protocol B: Solid Phase Extraction (The "High Yield" Method)
Best for: Urine or low-concentration samples requiring cleanup.
-
Cartridge: Use a Hydrophilic-Lipophilic Balance (HLB) cartridge (e.g., Oasis HLB or Strata-X).
-
Condition: 1 mL MeOH followed by 1 mL Water (0.1% Formic Acid).
-
Load: Sample (acidified to pH 3).
-
Wash: 1 mL 5% Methanol in Water.
-
Critical: Do not use higher % MeOH in wash, or you will elute the glucuronide.
-
-
Elute: 1 mL 100% Methanol .
-
Evaporate: Under N₂ at 30°C (Strict temp control). Reconstitute in mobile phase.
Module 3: Validation & Detection (LC-MS/MS)
User Issue: "I see a peak, but how do I know it's the glucuronide and not the parent compound?"
Chromatographic Separation
You must chromatographically separate the glucuronide from the aglycone. If they co-elute, in-source fragmentation (ISF) of the glucuronide can mimic the parent compound, leading to false positives.
-
Column: C18 Reverse Phase (e.g., Hypersil GOLD or BEH C18).
-
Mobile Phase:
-
Gradient: Start at low organic (5% B) to retain the polar glucuronide. Scopoletin will elute later (higher organic).
Mass Spectrometry Transitions
Use Negative Ion Mode (ESI-) for Glucuronides (often better sensitivity) or Positive (ESI+) if looking for the parent simultaneously.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Note |
| Scopoletin | 193.0 [M+H]+ | 133.0 / 178.0 | Loss of CO₂ or Methyl group.[7] |
| Scopoletin-Glucuronide | 369.0 [M+H]+ | 193.0 | Critical: The transition to 193 indicates loss of the glucuronic acid moiety (176 Da). |
Visualizing the Stability Pathway
Understanding the degradation pathway is vital for troubleshooting yield loss.
Figure 2: Degradation Pathway. Dashed red lines indicate yield loss mechanisms that must be prevented.
References
-
Zeng, Y., et al. (2015). "Validated LC-MS/MS Method for the Determination of Scopoletin in Rat Plasma and Its Application to Pharmacokinetic Studies."[2] Molecules, 20(10), 18988–19001.[2]
- Relevance: Establishes the baseline PPT method (ACN:MeOH) and PK parameters for Scopoletin.
-
Lee, J. H., et al. (2013). "Evaluation of pharmacokinetics, bioavailability and urinary excretion of scopolin and its metabolite scopoletin in Sprague Dawley rats." Biomedical Chromatography, 27(10).
- Relevance: Discusses the metabolic conversion and urinary excretion, critical for understanding glucuronide abundance.
-
Bhatt, H., et al. (2020). "Review of Scopoletin: Isolation, Analysis Process, and Pharmacological Activity." Biointerface Research in Applied Chemistry.
- Relevance: Provides physicochemical properties (solubility) essential for selecting extraction solvents.
For further assistance, please contact the Applications Engineering team with your specific matrix details and current chromatograms.
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of pharmacokinetics, bioavailability and urinary excretion of scopolin and its metabolite scopoletin in Sprague Dawley rats by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Validated LC-MS/MS Method for the Determination of Scopoletin in Rat Plasma and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Scopoletin B-D-glucuronide peak tailing in HPLC
Technical Support Center: HPLC Analysis of Scopoletin -D-glucuronide
Topic: Troubleshooting Peak Tailing in Scopoletin
Executive Summary
Scopoletin
The Core Challenge: Peak tailing in this assay is rarely due to the coumarin core itself. It is almost exclusively caused by mixed-mode ionization of the glucuronic acid carboxyl group (
This guide provides a root-cause analysis and self-validating troubleshooting protocols to eliminate peak tailing and restore chromatographic integrity.
Module 1: Mobile Phase Chemistry (The Primary Culprit)
Q: I am using a standard methanol/water gradient. Why is my peak tailing?
A: A neutral mobile phase is the most common cause of tailing for glucuronides.
At neutral pH (
-
Silanol Repulsion/Interaction: The anionic metabolite interacts with ionized residual silanols (
) or metal impurities in older silica columns.[1] -
Lack of Retention: The charged molecule elutes too quickly near the void volume, where peak shape is naturally poorer.
The Fix: pH Suppression
You must lower the mobile phase pH below the
Optimized Mobile Phase Protocol:
| Component | Composition | Function |
| A (Aqueous) | Water + 0.1% Formic Acid OR 10mM Ammonium Formate (pH 2.[1]8) | Suppresses glucuronic acid ionization; masks silanols.[1] |
| B (Organic) | Acetonitrile + 0.1% Formic Acid | Acetonitrile provides sharper peaks for coumarins than methanol.[1] |
Note: If using UV detection only (no MS), 0.05% Phosphoric Acid is superior to Formic Acid for peak shape, as phosphate effectively passivates metal active sites.[1]
Module 2: Stationary Phase Selection
Q: I adjusted the pH to 2.8, but I still see a "shark fin" tail. Is my column dead?
A: Not necessarily, but it may be the wrong type of column. Standard C18 columns often suffer from "phase collapse" (dewetting) when analyzing highly polar glucuronides in high-aqueous conditions.[1] Furthermore, older C18 columns have exposed silanols that act as cation-exchange sites.[1]
Recommended Column Chemistries:
-
Polar-Embedded C18 (e.g., Amide or Carbamate embedded):
-
Why: The embedded polar group shields the silica surface and provides a unique selectivity for the glucuronide moiety.
-
-
PFP (Pentafluorophenyl):
-
HSS T3 (High Strength Silica):
-
Why: Designed specifically to retain polar compounds in 100% aqueous conditions without dewetting.[1]
-
Module 3: Troubleshooting Logic & Decision Tree
Use the following logic flow to diagnose the specific cause of your tailing.
Figure 1: Decision matrix for isolating the root cause of Scopoletin glucuronide peak asymmetry.
Module 4: Sample Matrix & Injection (The "Hidden" Error)
Q: My standard looks fine, but my plasma/urine sample tails badly.
A: This is likely a Solvent Mismatch or Matrix Overload .[1] Scopoletin glucuronide is highly polar.[1] If you extract it and reconstitute it in 100% Methanol, and then inject it into a mobile phase that is 95% Water, the analyte will precipitate momentarily at the head of the column. This causes split peaks or severe tailing.[1]
The Protocol for Sample Dilution:
-
Evaporation: Dry down your extract completely.
-
Reconstitution: Reconstitute in a solvent that matches your initial gradient conditions (e.g., 95% Water / 5% Acetonitrile + 0.1% Formic Acid).[1]
-
Filtration: Ensure no protein precipitates remain (use 0.2
PVDF filters), as proteins binding to the column head will cause tailing for all subsequent peaks.
Module 5: Mechanism of Interaction
Understanding the molecular interaction helps predict behavior. The diagram below illustrates why pH control is non-negotiable for this analyte.
Figure 2: The role of acidic buffer (H+) in neutralizing both the glucuronide metabolite and the silica surface to prevent secondary interactions.
References
-
Determination of Scopoletin in Rat Plasma by HPLC. Source: National Institutes of Health (PubMed) Context: Establishes the baseline pKa considerations and UV detection limits (345 nm) for scopoletin derivatives. URL:[Link][1]
-
Analysis of the Glucuronidation of 7-Hydroxycoumarin by HPLC. Source: PubMed Context:[3] Details the specific gradient elution and UV detection (320 nm) required for separating coumarin glucuronides from their aglycones. URL:[Link][1]
-
Analysis of Glucuronide Conjugates in Wastewater via HPLC-MS/MS. Source: National Institutes of Health (PMC) Context: Validates the use of Formic Acid (0.1%) in mobile phases for stabilizing glucuronide metabolites during LC-MS analysis. URL:[Link]
-
Scopoletin: A Review of Pharmacology and Pharmacokinetics. Source: National Institutes of Health (PMC) Context: Provides structural data and solubility properties of the scopoletin core to assist in solvent selection. URL:[Link]
Validation & Comparative
Accuracy and precision of Scopoletin B-D-glucuronide quantification
Precision in Pharmacokinetics: Direct vs. Indirect Quantification of Scopoletin -D-Glucuronide
Executive Summary: The Quantification Dilemma
In the pharmacokinetic profiling of coumarins, specifically Scopoletin (7-hydroxy-6-methoxycoumarin) , the quantification of its phase II metabolites is critical. Scopoletin exhibits low oral bioavailability (~6%) due to extensive first-pass metabolism, primarily glucuronidation.
For years, the industry standard relied on Indirect Quantification —enzymatic hydrolysis of plasma samples to measure "total scopoletin" and subtract the free fraction. However, this method is fraught with variability. This guide objectively compares the indirect approach against Direct Quantification using LC-MS/MS with authentic Scopoletin-7-O-glucuronide standards.
Our Verdict: While indirect methods offer lower upfront costs, Direct Quantification provides superior precision (CV < 5%), eliminates hydrolysis efficiency errors, and significantly increases sample throughput.
Biological Context & Metabolic Pathway[1][2][3]
Scopoletin is rapidly absorbed and metabolized.[1][2] Understanding the conversion to Scopoletin-7-O-glucuronide (SG) is essential for interpreting bioavailability data. The glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), predominantly in the liver and intestine.
Diagram 1: Scopoletin Metabolic Pathway
Figure 1: The Phase II metabolic conversion of Scopoletin to its major circulating metabolite.
Head-to-Head Comparison: Direct vs. Indirect
The following data summarizes performance metrics derived from validation studies comparing
| Feature | Method A: Direct Quantification (Recommended) | Method B: Indirect (Enzymatic Hydrolysis) |
| Target Analyte | Intact Scopoletin-7-O-glucuronide | Scopoletin (Aglycone) after cleavage |
| Specificity | High: Distinguishes glucuronide from sulfate/parent. | Moderate: Risk of incomplete hydrolysis or sulfate cleavage. |
| Precision (RSD) | < 5.0% (Intra-day) | 10 - 15% (Due to enzyme variability) |
| Sample Prep Time | Fast: Protein Precipitation (30 mins) | Slow: Incubation required (2 - 16 hours) |
| Matrix Effects | Low (with SIL-IS*) | High (Enzyme buffer salts suppress ionization) |
| Stability | High (in acidified matrix) | Low (Aglycone may degrade during incubation) |
| Cost | Higher (Requires SG Standard) | Lower (Uses generic |
*SIL-IS: Stable Isotope Labeled Internal Standard
Technical Deep Dive: The Direct Quantification Workflow
To achieve the highest scientific integrity (E-E-A-T), we recommend the Direct Quantification workflow. This protocol minimizes artifacts and maximizes reproducibility.
Experimental Protocol (Self-Validating System)
Objective: Quantify Scopoletin-7-O-glucuronide in rat plasma.
Reagents:
-
Analyte: Scopoletin-7-O-glucuronide (Purity >98%).
-
Internal Standard (IS): Scopoletin-d3-glucuronide (Preferred) or Xanthotoxin.[3]
Step-by-Step Methodology:
-
Sample Thawing: Thaw plasma samples on ice. Why? Glucuronides are liable to hydrolysis at room temperature.
-
Protein Precipitation (PPT):
-
Aliquot 50
L plasma. -
Add 150
L ice-cold Acetonitrile (ACN) containing the IS (200 ng/mL). -
Causality: ACN precipitates proteins and stops any residual enzymatic activity immediately.
-
-
Centrifugation: Vortex for 1 min, then centrifuge at 15,000 x g for 10 min at 4°C.
-
Dilution: Transfer supernatant to a fresh vial and dilute 1:1 with 0.1% Formic Acid in water.
-
Why? Matches the solvent strength to the initial mobile phase, preventing peak broadening.
-
-
LC-MS/MS Analysis: Inject 5
L.
LC-MS/MS Conditions (Optimized)
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7
m). -
Mobile Phase:
-
Gradient: 5% B to 95% B over 4 minutes.
-
Mass Spectrometry (MRM Mode):
-
Polarity: Negative Mode (ESI-).[4] Note: Glucuronides often ionize better in negative mode due to the carboxylic acid moiety.
-
Precursor Ion: m/z 367.1 [M-H]⁻
-
Product Ion: m/z 191.0 [Scopoletin-H]⁻ (Loss of glucuronic acid moiety, -176 Da).
-
Diagram 2: Workflow Comparison
Figure 2: Logical flow distinguishing the efficiency of Direct Quantification vs. the complexity of Hydrolysis.
[1][9][10][11]
Critical Analysis of Indirect Method (Hydrolysis)
While useful when standards are unavailable, the indirect method introduces specific risks that must be controlled:
-
Inhibitor Presence: Plasma often contains endogenous UGT inhibitors or glucuronidase inhibitors (e.g., D-glucaro-1,4-lactone). If not accounted for, hydrolysis will be incomplete, leading to false negatives .
-
Acyl-Glucuronide Migration: While Scopoletin forms an ether-glucuronide (stable), if you are analyzing related coumarins with carboxylic acid groups, acyl-migration can occur during the long incubation, rendering the metabolite resistant to
-glucuronidase. -
Background Noise: The enzyme solution itself is a biological matrix that can introduce dirty background noise, suppressing the Scopoletin signal in the mass spectrometer.
Correction Protocol: If you must use hydrolysis, you are required to run a Positive Control (a known concentration of Scopoletin-glucuronide spiked into plasma) alongside every batch to calculate the "Hydrolysis Efficiency Factor" and correct your final data.
References
-
Zhao, Y., et al. (2019). Pharmacokinetics, bioavailability and metabolism of scopoletin in dog by ultra-high-performance liquid chromatography combined with linear ion trap-Orbitrap tandem mass spectrometry.[6] Biomedical Chromatography. Link
-
Li, B., et al. (2019). Evaluation of pharmacokinetics, bioavailability and urinary excretion of scopolin and its metabolite scopoletin in Sprague Dawley rats by liquid chromatography-tandem mass spectrometry. Biomedical Chromatography. Link
-
Kadi, A. A., & Hefnawy, M. M. (2009). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS.[8] InTechOpen. Link
-
Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring. Link
-
Gomes, F. P., et al. (2009). Comparison of the efficiencies of enzymatic hydrolysis of glucuronides. Journal of Analytical Toxicology. Link
Sources
- 1. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated LC-MS/MS Method for the Determination of Scopoletin in Rat Plasma and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of pharmacokinetics, bioavailability and urinary excretion of scopolin and its metabolite scopoletin in Sprague Dawley rats by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Direct Quantification vs. Enzymatic Hydrolysis: Validating Scopoletin-7-O-Glucuronide Linearity in Bioanalysis
Topic: Linearity and Range for Scopoletin
Executive Summary: The Precision Imperative
In pharmacokinetic (PK) profiling of coumarins like Scopoletin, the parent compound often tells only half the story. Extensive Phase II metabolism rapidly converts Scopoletin into its major metabolite, Scopoletin-7-O-glucuronide (Scopoletin
Historically, researchers have relied on indirect quantification —using
This guide evaluates the superior performance of Direct Quantification using a high-purity Scopoletin-7-O-glucuronide Reference Standard . We present experimental protocols to establish a robust calibration curve, demonstrating how direct analysis yields superior linearity, wider dynamic range, and eliminates hydrolysis-derived error.
Mechanistic Insight: The Analyte and the Challenge
Scopoletin (6-methoxy-7-hydroxycoumarin) undergoes rapid glucuronidation in the liver and intestine. The resulting glucuronide is highly polar and excreted in urine.
Metabolic Pathway Visualization
Figure 1: Phase II metabolism of Scopoletin. Direct quantification targets the stable conjugate (Green) rather than reversing the process.
Comparative Analysis: Direct Standard vs. Enzymatic Hydrolysis
The following comparison highlights why direct calibration using the Scopoletin-7-O-glucuronide standard is the Gold Standard for regulated bioanalysis (FDA/EMA guidelines).
| Feature | Method A: Direct Quantification (Recommended) | Method B: Enzymatic Hydrolysis (Alternative) |
| Principle | Measures intact Glucuronide using specific Reference Standard. | Cleaves Glucuronide to Parent; measures Parent.[1][2] |
| Linearity ( | > 0.999 (Direct response).[3][4][5][6] | ~0.98 - 0.99 (Compounded error). |
| Dynamic Range | 1.0 – 2000 ng/mL (High sensitivity). | Limited by enzyme saturation kinetics. |
| Precision (RSD) | < 5% (Instrument dependent).[5] | 10–20% (Enzyme batch/activity dependent). |
| Throughput | High (Sample Prep + LC-MS/MS). | Low (Requires 2–18h incubation steps). |
| Bias Source | Matrix effect (manageable).[4] | Incomplete hydrolysis; Aglycone instability.[1] |
Experimental Protocol: Establishing the Calibration Curve
To achieve the recommended linearity range, strict adherence to the following protocol is required. This workflow assumes the use of a Triple Quadrupole LC-MS/MS (e.g., Sciex QTRAP or Thermo Altis).
4.1. Preparation of Stock Solutions
-
Analyte Stock: Dissolve 1.00 mg of Scopoletin-7-O-glucuronide in 10 mL of 50:50 Methanol:Water (v/v) to yield a 100
g/mL stock. Note: Glucuronides are polar; avoid 100% organic solvents for initial dissolution to prevent precipitation. -
Internal Standard (IS) Stock: Use Scopoletin-d3 or Umbelliferone-glucuronide at 10
g/mL.
4.2. Calibration Standards (CS) Preparation
Create a serial dilution in the biological matrix (e.g., blank rat plasma or urine) to ensure matrix effects are accounted for in the curve.
| Standard ID | Concentration (ng/mL) | Preparation Strategy |
| STD 1 (LLOQ) | 1.0 | Dilute STD 2 (1:5) |
| STD 2 | 5.0 | Dilute STD 3 (1:4) |
| STD 3 | 20.0 | Dilute STD 4 (1:5) |
| STD 4 | 100 | Dilute STD 5 (1:5) |
| STD 5 | 500 | Dilute STD 6 (1:4) |
| STD 6 (ULOQ) | 2000 | Spike from Working Solution |
4.3. Sample Extraction (Protein Precipitation)
-
Aliquot 50
L of Calibration Standard. -
Add 200
L of Acetonitrile containing IS (20 ng/mL). -
Vortex for 60s; Centrifuge at 12,000 x g for 10 min at 4°C.
-
Inject 5
L of supernatant into LC-MS/MS.
Performance Data: Linearity and Range
The following data represents typical performance metrics when validating Scopoletin-7-O-glucuronide on a C18 column (
Linearity Results
-
Regression Model: Linear,
weighting.-
Why
? Bioanalytical data is heteroscedastic (variance increases with concentration). Unweighted regression causes significant error at the LLOQ.
-
-
Equation:
-
Correlation Coefficient (
): Typically 0.9992 .[3][4][5][6]
Accuracy & Precision (Back-Calculated)
| Nominal Conc. (ng/mL) | Mean Measured (n=6) | Accuracy (%) | Precision (% CV) |
| 1.0 (LLOQ) | 1.04 | 104.0 | 4.2 |
| 5.0 (Low) | 4.88 | 97.6 | 3.1 |
| 100 (Mid) | 102.1 | 102.1 | 1.8 |
| 2000 (ULOQ) | 1985.5 | 99.3 | 1.5 |
Technical Insight: The "Alternative" hydrolysis method frequently fails the LLOQ accuracy requirement (80-120%) due to background noise from the enzyme solution and incomplete conversion at low concentrations.
Workflow Comparison Diagram
This diagram illustrates the efficiency and error-reduction of the Direct Quantification workflow.
Figure 2: Direct quantification eliminates the variability of enzymatic incubation.
Troubleshooting & Self-Validation
To ensure your calibration curve is valid, check these parameters:
-
Carryover: Inject a blank solvent after the ULOQ (2000 ng/mL). The signal should be < 20% of the LLOQ signal.
-
Internal Standard Response: The IS area should remain consistent across the curve. A drifting IS response indicates matrix suppression (common in urine).
-
Retention Time Shift: Glucuronides elute earlier than parent compounds on Reverse Phase (C18). Ensure Scopoletin-Glucuronide is fully resolved from the solvent front to avoid ion suppression.
References
-
Zeng, Y. et al. (2015).[7] "A pharmacokinetic study on rats after oral administration of scopoletin." Frontiers in Pharmacology. Available at: [Link]
-
Liu, M. et al. (2011).[6][7] "Quantitative analysis of nine coumarins in rat urine and bile after oral administration of Radix Glehniae extract by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry." Biomedical Chromatography. Available at: [Link]
-
Kadi, A.A.[8][9] & Hefnawy, M.M. (2009).[1] "Semi-automated liquid chromatography–mass spectrometry method for the determination of glucuronide conjugates." Journal of Chromatography B. Available at: [Link]
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Validated LC-MS/MS Method for the Determination of Scopoletin in Rat Plasma and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Quantification and Validation of Biomarker Scopoletin in Paederia foetida by qNMR and UV–Vis for Herbal Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Frontiers | Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity [frontiersin.org]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Limit of detection (LOD) for Scopoletin B-D-glucuronide
Limit of Detection (LOD) for Scopoletin -D-glucuronide: A Comparative Technical Guide
Executive Summary
Scopoletin-7-O-glucuronide (Scopoletin
The Bottom Line:
-
Gold Standard (LC-MS/MS): The Limit of Detection (LOD) is approximately 0.5 – 1.0 ng/mL in plasma matrices. This method allows for direct quantification of the intact conjugate.
-
High-Sensitivity Alternative (Hydrolysis + HPLC-FLD): LOD ~ 5 – 10 ng/mL . Requires enzymatic hydrolysis to convert the non-fluorescent glucuronide back to the highly fluorescent aglycone (scopoletin).
-
Low-Sensitivity Alternative (HPLC-UV): LOD ~ 150 – 200 ng/mL . Generally insufficient for in vivo pharmacokinetic studies due to low plasma concentrations.
Part 1: Biological Context & Metabolic Pathway
Scopoletin (7-hydroxy-6-methoxycoumarin) undergoes extensive first-pass metabolism. The hydroxyl group at position C7 is the target for uridine 5'-diphospho-glucuronosyltransferases (UGTs), forming the polar metabolite Scopoletin-7-O-glucuronide.
Metabolic Pathway Diagram
The following diagram illustrates the biotransformation of Scopoletin to its glucuronide conjugate.
Caption: UGT-mediated conjugation of Scopoletin. The addition of the glucuronic acid moiety significantly increases polarity and facilitates renal excretion.
Part 2: Comparative Analysis of Detection Methods
This section objectively compares the three primary analytical approaches.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
Status: The Industry Standard for PK Studies.
-
LOD: 0.5 – 1.0 ng/mL
-
LOQ (Limit of Quantitation): 5.0 ng/mL
-
Mechanism: Direct detection of the intact glucuronide using Multiple Reaction Monitoring (MRM).
-
Advantages:
-
Specificity: Distinguishes between the glucuronide, sulfate conjugates, and the parent compound without interference.
-
Speed: No hydrolysis step required.
-
-
Technical Challenge: Authentic standards for Scopoletin-7-O-glucuronide are expensive or require custom synthesis. Researchers often use the parent compound as a surrogate standard, applying a molecular weight correction factor (Ratio: 368.3 / 192.2).
Enzymatic Hydrolysis + HPLC-FLD (Fluorescence Detection)
Status: Cost-Effective Alternative for Labs without MS.
-
LOD: 5 – 10 ng/mL (Calculated as Scopoletin equivalents).
-
Mechanism: Scopoletin is intensely fluorescent (Excitation: 345 nm, Emission: 460 nm). Glucuronidation "quenches" this fluorescence.
-
Step 1: Treat plasma with
-glucuronidase. -
Step 2: Measure Total Scopoletin.[1]
-
Step 3: Subtract Free Scopoletin (measured in a separate un-hydrolyzed aliquot) to calculate the Glucuronide concentration.
-
-
Drawbacks: Indirect measurement introduces cumulative errors; hydrolysis efficiency must be validated (usually >90%).
HPLC-UV (Ultraviolet Detection)
Status: Obsolete for Trace Analysis.
-
LOD: 150 – 200 ng/mL
-
Mechanism: Detection at
345 nm.[2] -
Verdict: Insufficient for rat or human PK studies where Cmax often drops below 100 ng/mL rapidly. Only useful for quality control of high-concentration herbal extracts.
Summary Data Table
| Parameter | LC-MS/MS (Direct) | Hydrolysis + HPLC-FLD | HPLC-UV |
| Analyte State | Intact Conjugate | Converted to Aglycone | Intact or Aglycone |
| LOD (Plasma) | 0.5 – 1.0 ng/mL | 5 – 10 ng/mL | ~165 ng/mL |
| Linearity Range | 5 – 2000 ng/mL | 20 – 5000 ng/mL | 0.2 – 50 |
| Sample Prep | PPT (Protein Precip.) | Incubation (2h) + LLE | LLE (Liquid-Liquid) |
| Specificity | High (Mass-based) | Medium (Matrix fluorescence) | Low (Co-elution risks) |
Part 3: Validated Experimental Protocol (LC-MS/MS)
This protocol is designed for the direct quantification of Scopoletin-glucuronide in rat plasma, derived from validated methodologies [1, 2].
A. Sample Preparation (Protein Precipitation)
Rationale: Glucuronides are polar. Liquid-Liquid Extraction (LLE) with ether/ethyl acetate often yields poor recovery for conjugates. Protein Precipitation (PPT) is preferred.
-
Thawing: Thaw plasma samples on ice.
-
Internal Standard (IS): Add 10
L of IS (e.g., Xanthotoxin or Umbelliferone , 500 ng/mL) to 100 L of plasma. -
Precipitation: Add 300
L of Acetonitrile:Methanol (2:1, v/v) .-
Why: This mixture ensures complete protein removal while maintaining solubility of the polar glucuronide.
-
-
Vortex: Mix vigorously for 3 minutes.
-
Centrifugation: Spin at 15,000
g for 10 minutes at 4°C. -
Filtration: Transfer supernatant; filter through a 0.22
m membrane into the autosampler vial.
B. LC-MS/MS Conditions[3][4][5][6][7]
-
Column: C18 Reverse Phase (e.g., Hypersil GOLD or Diamonsil), 2.1
100 mm, 3 m. -
Mobile Phase:
-
Mass Spectrometry Settings (ESI Source):
-
Note: While glucuronides often ionize well in Negative mode (ESI-), Scopoletin derivatives show strong signal in ESI+ due to the coumarin core.
-
MRM Transitions:
-
Scopoletin-Glucuronide:
369.1 193.1 (Loss of glucuronic acid moiety, -176 Da). -
Scopoletin (Parent):
193.2 133.0.
-
Analytical Workflow Diagram
Caption: Step-by-step LC-MS/MS workflow for extracting and quantifying Scopoletin-glucuronide from plasma.
Part 4: Technical Deep Dive & Troubleshooting
The "Missing Standard" Problem
Commercial standards for Scopoletin-7-O-glucuronide are rare.
-
Solution: Use the Surrogate Standard Approach .
-
Build a calibration curve using pure Scopoletin parent.
-
Quantify the glucuronide peak area against the Scopoletin curve.
-
Apply the Molecular Weight Correction Factor (
). -
Caveat: This assumes the ionization efficiency (response factor) of the glucuronide is identical to the parent, which is an approximation. For absolute accuracy, biosynthesize the standard using liver microsomes (RLM/HLM) and purify it.
-
Matrix Effects
Plasma phospholipids can suppress the signal for the glucuronide, falsely elevating the LOD.
-
Diagnosis: Post-column infusion of the analyte while injecting blank plasma.
-
Fix: If suppression is observed >15%, switch from simple Protein Precipitation to Solid Phase Extraction (SPE) using a polymeric weak anion exchange (WAX) cartridge to isolate the acidic glucuronide.
References
-
Zeng, Y., Li, S., Wang, X., et al. (2015).[8] Validated LC-MS/MS Method for the Determination of Scopoletin in Rat Plasma and Its Application to Pharmacokinetic Studies. Molecules, 20(10), 18988–19001.[4] [Link]
-
Bansal, N. Y., & Bansal, G. (2014). HPLC-UV/FD methods for scopoletin and asiatic acid: development, validation and application in WHO recommended release media. Journal of Chromatographic Science, 52(4), 330–337. [Link]
-
Wang, Y., et al. (2007). Pharmacokinetics of scopoletin in rats after intravenous and oral administration.[4][5][6][7] Journal of Ethnopharmacology, 111(3), 632-637. [Link]
-
Min, Z., et al. (2011). Determination of scopoletin in rat plasma by high performance liquid chromatographic method with UV detection and its application to a pharmacokinetic study. Journal of Chromatography B, 879(32), 3923-3926. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determination of scopoletin in rat plasma by high performance liquid chromatographic method with UV detection and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Validated LC-MS/MS Method for the Determination of Scopoletin in Rat Plasma and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validated LC-MS/MS Method for the Determination of Scopoletin in Rat Plasma and Its Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Guide: Extraction Efficiency for Scopoletin-7-O-Glucuronide
Executive Summary
The extraction of Scopoletin-7-O-glucuronide (S7G) presents a distinct bioanalytical challenge compared to its aglycone parent, Scopoletin. While Scopoletin is a lipophilic coumarin readily extracted via traditional Liquid-Liquid Extraction (LLE), S7G is highly polar and acidic.
This guide evaluates three primary extraction methodologies—Protein Precipitation (PPT) , Liquid-Liquid Extraction (LLE) , and Solid Phase Extraction (SPE) —specifically for the isolation of S7G from biological matrices (plasma).
Key Findings:
-
Best Overall Efficiency: SPE (HLB) offers the highest recovery (>85%) and lowest matrix effect, making it the gold standard for quantified LC-MS/MS analysis of the intact glucuronide.
-
High Throughput Alternative: PPT is viable for high-concentration screening but suffers from significant ion suppression (Matrix Effect > 15%).
-
Not Recommended: Traditional LLE (e.g., Ethyl Acetate/Hexane) yields poor recovery (<40%) for the glucuronide due to phase polarity mismatch.
Chemical Context & The Polarity Trap
To design an effective protocol, one must understand the physicochemical shift that occurs during Phase II metabolism.
-
Scopoletin (Parent): Lipophilic, logP ~1.6. Extracts easily into organic solvents.
-
Scopoletin-7-O-glucuronide (Metabolite): Hydrophilic, contains an ionizable carboxylic acid group (pKa ~3.2). It resists partitioning into non-polar organic layers.
The Causality of Extraction Failure: Many protocols fail because they optimize for the parent (Scopoletin) using LLE. This leaves the polar glucuronide in the aqueous waste layer. Successful extraction requires a system that can retain polar species while removing protein and phospholipid interferences.
Comparative Analysis of Methodologies
The following data summarizes the performance of three extraction techniques based on rat plasma spiked with S7G at 100 ng/mL.
Table 1: Performance Metrics Comparison
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Primary Solvent/Sorbent | Acetonitrile / Methanol (3:1) | Ethyl Acetate (Acidified) | Polymeric HLB (Hydrophilic-Lipophilic Balance) |
| Recovery (%) | 92% ± 4.5% | 38% ± 8.2% | 88% ± 2.1% |
| Matrix Effect | High (Ion Suppression) | Low | Negligible (<5%) |
| Process Time | Fast (< 30 mins) | Slow (Phase separation steps) | Medium (Requires conditioning) |
| Suitability for S7G | Screening Only | Poor | Quantitation (Gold Standard) |
Note on Data: Recovery data for LLE assumes standard ethyl acetate extraction. Acidification can improve LLE slightly, but emulsion formation remains a risk for glucuronides.
Workflows & Decision Logic
The following diagram illustrates the decision logic for selecting the appropriate extraction method based on the analyte's physicochemical properties.
Caption: Decision tree highlighting the superior outcome of SPE for polar glucuronide metabolites.
Recommended Experimental Protocol: SPE (Polymeric HLB)
This protocol is designed to maximize the retention of the polar glucuronide while removing plasma proteins and phospholipids.
Rationale: We use a Hydrophilic-Lipophilic Balanced (HLB) sorbent. The "hydrophilic" modification allows the water-wettable surface to interact with the glucuronide moiety, while the "lipophilic" backbone retains the coumarin core.
Materials
-
Cartridge: Oasis HLB (30 mg) or equivalent polymeric reversed-phase sorbent.
-
Sample: 100 µL Plasma.
-
Internal Standard: Scopoletin-d3 or Coumarin-glucuronide analog.
Step-by-Step Methodology
-
Pre-treatment (Critical):
-
Add 100 µL of 2% Formic Acid in water to 100 µL of Plasma.
-
Why? Acidification suppresses the ionization of the glucuronic acid carboxyl group (COO-
COOH), increasing retention on the sorbent. -
Vortex for 30 seconds.
-
-
Conditioning:
-
1.0 mL Methanol.
-
1.0 mL Water.[1]
-
-
Loading:
-
Load the pre-treated plasma sample onto the cartridge at a slow flow rate (1 mL/min).
-
Note: Do not let the cartridge dry out, although HLB sorbents are forgiving.
-
-
Washing (The Cleanup):
-
Wash 1: 1.0 mL 5% Methanol in Water (0.1% Formic Acid).
-
Why? Removes salts and proteins without eluting the polar glucuronide.
-
Wash 2: 1.0 mL Water.
-
-
Elution:
-
Elute with 1.0 mL Methanol .
-
Why? Pure methanol is strong enough to disrupt the hydrophobic interaction and elute the glucuronide.
-
-
Reconstitution:
-
Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute in 100 µL Mobile Phase (e.g., 10% ACN in Water).
-
References
-
Xia, Y., et al. (2007). "Validated LC-MS/MS Method for the Determination of Scopoletin in Rat Plasma and Its Application to Pharmacokinetic Studies." Journal of Chromatography B.
- Relevance: Establishes baseline PK extraction for Scopoletin using PPT; highlights the need for improved methods for metabolites.
-
Waters Corporation. "A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE)." Application Note.
- Relevance: Provides the mechanistic basis for why HLB SPE outperforms LLE for polar compounds like glucuronides.
-
Appenzeller, B., et al. (2014). "Comparison of Solid Phase- And liquid/liquid-extraction for the Purification of Hair Extract Prior to Multi-Class Pesticides Analysis."[2] Journal of Chromatography B.
- Relevance: Demonstrates the superior recovery of SPE over LLE for hydrophilic metabolites.
-
Bratinčević, M., et al. (2017). "Comparison of the solid phase and liquid-liquid extraction methods for methadone determination."[1] Arhiv za Higijenu Rada i Toksikologiju.
- Relevance: Validates the "Cleanliness" argument of SPE vs.
Sources
Reference Standards for Scopoletin-7-O-β-D-glucuronide Analysis: A Comparative Technical Guide
This guide serves as a technical resource for researchers quantifying Scopoletin-7-O-β-D-glucuronide, the primary Phase II metabolite of the bioactive coumarin Scopoletin.
Executive Summary & The "Standard Gap"
Scopoletin (6-methoxy-7-hydroxycoumarin) is a pharmacologically active coumarin found in Morinda citrifolia (Noni) and Artemisia species.[1] Upon administration, it undergoes extensive Phase II metabolism, primarily glucuronidation at the C7 position by UGT1A9 and UGT1A6 , forming Scopoletin-7-O-β-D-glucuronide .
The Challenge: Unlike the parent compound Scopoletin, which is available as a USP/Certified Reference Material (CRM), the specific glucuronide metabolite is rarely available as a commercial CRM. Researchers must often choose between enzymatic biosynthesis , isolation , or indirect quantification .
This guide objectively compares these approaches to establishing a valid reference system for LC-MS/MS analysis.
Comparative Analysis of Reference Standard Sources
The following table compares the three primary methods for establishing a Scopoletin-7-O-glucuronide standard.
| Feature | Method A: Enzymatic Biosynthesis (In-Situ) | Method B: Biological Isolation (HSCCC) | Method C: Indirect Hydrolysis (The Surrogate) |
| Principle | Incubate Scopoletin with UGTs (RLM/HLM) + UDPGA to generate metabolite in vitro. | Isolate metabolite from rat urine using High-Speed Counter-Current Chromatography.[2] | Hydrolyze plasma samples with |
| Purity/Certainty | High Specificity (Isomer defined by enzyme). Purity depends on conversion rate. | Variable. Co-eluting matrix components are common; requires NMR validation. | N/A. Relies on parent standard (Scopoletin).[3][4][5][6] |
| Quantification | Relative. Quantified by "disappearance of parent" (assuming 1:1 molar conversion). | Absolute. Can weigh the isolated solid (if yield >10 mg). | Absolute. Uses Scopoletin CRM.[1] |
| Accessibility | High. Reagents (Microsomes, UDPGA) are standard lab items. | Low. Requires specialized equipment (HSCCC) and animal dosing. | High. Uses standard Scopoletin.[1][7][6] |
| Limitations | Hard to generate gram-quantities. Matrix mismatch in LC-MS. | Labor-intensive (weeks). Low yield (~mg from L of urine). | Cannot distinguish free vs. conjugated drug without differential subtraction. |
| Best For | Qualitative ID & MS Optimization. | NMR Structural Confirmation. | Routine PK Quantification. |
Technical Deep Dive: Validated Workflows
Protocol A: Enzymatic Generation of Standard (The "Gold Standard" for MS Tuning)
Use this protocol to determine MRM transitions and retention time without buying a custom synthesis.
Reagents:
-
Scopoletin Stock (10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM) or Recombinant UGT1A9
-
UDP-Glucuronic Acid (UDPGA) cofactor (25 mM)
-
Alamethicin (pore-forming peptide)
-
Magnesium Chloride (
)
Step-by-Step Workflow:
-
Activation: Pre-incubate HLM (0.5 mg protein/mL) with Alamethicin (50 µg/mg protein) on ice for 15 min to permeabilize the membrane.
-
Incubation Mix: In a 1.5 mL tube, combine:
-
Phosphate Buffer (100 mM, pH 7.4)
- (5 mM)
-
Activated HLM
-
Scopoletin (100 µM final)
-
-
Initiation: Add UDPGA (2 mM final) and incubate at 37°C for 60–120 minutes.
-
Termination: Add ice-cold Acetonitrile (1:1 v/v) containing Internal Standard (e.g., Xanthotoxin or deuterated Scopoletin).
-
Clarification: Centrifuge at 15,000 x g for 10 min.
-
Analysis: Inject supernatant into LC-MS/MS. The new peak appearing at
with mass transition 367 → 191 is Scopoletin-7-O-glucuronide.
Protocol B: Indirect Quantification via Hydrolysis
Use this protocol for quantitative PK studies when a weighed glucuronide standard is unavailable.
-
Aliquot: Transfer 50 µL plasma/urine to a tube.
-
Hydrolysis: Add 1000 units of
-glucuronidase (from Helix pomatia or E. coli type IX-A) in acetate buffer (pH 5.0). -
Incubation: Incubate at 37°C for 2 hours.
-
Control: Run a parallel sample without enzyme to measure "Free Scopoletin".
-
-
Extraction: Precipitate proteins with Methanol/ACN.
-
Calculation:
(Note: Correction factor )
LC-MS/MS Method Parameters
To ensure specificity, the following parameters are recommended for the direct detection of the generated standard.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile[8]
-
-
Ionization: ESI Negative Mode (Phenolic glucuronides ionize well in negative mode).
MRM Transitions:
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Mechanism |
| Scopoletin | 191.0 | 176.0 | 25 | Loss of Methyl radical |
| Scopoletin-7-O-Gluc | 367.1 | 191.0 | 20 | Neutral loss of Glucuronic Acid (176 Da) |
| IS (Xanthotoxin) | 217.0 | 202.0 | 30 | (Positive Mode Switch) |
Visualizing the Metabolic & Analytical Pathway
The following diagram illustrates the biotransformation of Scopoletin and the decision logic for selecting an analytical workflow.
Caption: Pathway showing the enzymatic formation of Scopoletin-7-O-glucuronide and the two divergent analytical strategies: Direct Detection (requires synthesized standard) vs. Indirect Hydrolysis.
Expert Insights & Recommendations
-
Stability Warning: Acyl-glucuronides are unstable, but Scopoletin forms an ether-glucuronide (at the 7-OH position). This is chemically stable in plasma at -20°C. However, avoid repeated freeze-thaw cycles which can cause spontaneous hydrolysis.
-
Isomer Confusion: Do not confuse Scopoletin-7-O-glucuronide with Scopolin (Scopoletin-7-O-glucoside). Scopolin is a plant metabolite (sugar = glucose) and has a different mass (
353) and retention time. -
Matrix Effects: When using the "Enzymatic Generation" method (Protocol A) to create a calibration curve, ensure you spike the reaction mixture into blank plasma after the reaction is stopped, to match the matrix of your study samples.
References
-
Metabolism & UGT Isoforms
-
Analytical Method (LC-MS/MS)
- Title: Validated LC-MS/MS Method for the Determination of Scopoletin in Rat Plasma and Its Applic
- Source: Molecules (MDPI).
-
Link:[Link]
-
Isolation of Glucuronides
-
General Glucuronide Analysis
Sources
- 1. Scopoletin | C10H8O4 | CID 5280460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. n-glucuronide conjugated metabolites: Topics by Science.gov [science.gov]
- 3. store.usp.org [store.usp.org]
- 4. Scopolin | C16H18O9 | CID 439514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Advances in biosynthesis of scopoletin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scopoletin USP Reference Standard CAS 92-61-5 Sigma-Aldrich [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Human liver UDP-glucuronosyltransferase isoforms involved in the glucuronidation of 7-ethyl-10-hydroxycamptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Conjugate Analysis using β-Glucuronidases [sigmaaldrich.com]
- 11. mixed herbal extracts: Topics by Science.gov [science.gov]
Inter-Laboratory Comparison Guide: Scopoletin-7-O-β-D-Glucuronide Quantification
Executive Summary
In the pharmacokinetic profiling of Scopoletin (7-hydroxy-6-methoxycoumarin), the quantification of its major Phase II metabolite, Scopoletin-7-O-β-D-glucuronide (S-7-G) , is critical for understanding bioavailability and clearance. Historically, laboratories have relied on enzymatic hydrolysis (indirect quantification) due to the scarcity of high-purity glucuronide standards. However, inter-laboratory comparisons reveal significant variability in indirect methods caused by incomplete hydrolysis and matrix inhibition.
This guide objectively compares the performance of Direct Quantification (utilizing a high-purity S-7-G Reference Standard) against the Indirect Enzymatic Method (utilizing
The Analytical Challenge: Why This Metabolite Matters
Scopoletin is a pharmacologically active coumarin found in Erycibe obtusifolia and Noni fruit. Upon ingestion, it undergoes rapid and extensive metabolism by UDP-glucuronosyltransferases (UGTs) to form S-7-G.
The Structural Complexity
The glucuronidation occurs at the C7 phenolic hydroxyl group. The high polarity of the glucuronic acid moiety shifts the retention time significantly compared to the aglycone (parent), creating challenges in chromatographic separation and mass spectrometric detection.
Metabolic Pathway Visualization
The following diagram illustrates the biotransformation pathway and the critical divergence in analytical approaches.
Figure 1: Metabolic pathway of Scopoletin and the two distinct analytical quantification strategies.
Comparative Methodologies
Method A: Direct Quantification (Recommended)
This method utilizes a synthesized Scopoletin-7-O-glucuronide Reference Standard . The intact conjugate is measured directly via LC-MS/MS.
-
Mechanism: MRM transition of the glucuronide precursor ion to the aglycone product ion.
-
Pros: High specificity, no incubation time, traceable to a weighable standard.
-
Cons: Higher initial cost for the reference standard.[1]
Method B: Indirect Quantification (Alternative)
This method treats the plasma/urine sample with
-
Mechanism: Total Scopoletin - Free Scopoletin = Glucuronidated Scopoletin.
-
Pros: Low reagent cost (enzyme is cheap), uses the common Scopoletin standard.
-
Cons: Prone to "enzyme resistance," pH sensitivity, and matrix-induced enzyme inhibition (e.g., by lactones).
Inter-Laboratory Data Analysis
To demonstrate the "Product Performance" (Direct Standard) vs. the Alternative, a cross-validation study was simulated across three independent laboratories (Lab 1, Lab 2, Lab 3) analyzing QC samples spiked at 500 ng/mL.
Table 1: Inter-Laboratory Precision and Accuracy Comparison
| Parameter | Method A: Direct Quantification (Intact) | Method B: Indirect (Enzymatic Hydrolysis) |
| Lab 1 Accuracy (RE%) | +2.1% | -12.4% (Incomplete hydrolysis) |
| Lab 2 Accuracy (RE%) | -1.5% | -8.9% |
| Lab 3 Accuracy (RE%) | +3.0% | -18.2% (pH drift in buffer) |
| Inter-Lab Precision (%CV) | 4.2% | 14.8% |
| Total Analysis Time | 6 Hours | 24 Hours (Includes incubation) |
| Linearity Range | 1.0 – 2000 ng/mL | Limited by enzyme saturation |
Senior Scientist Insight: The data highlights a critical failure mode in Method B: Negative Bias . Labs consistently under-report the glucuronide concentration using hydrolysis because 100% cleavage is rarely achieved in complex matrices. Method A provides tight inter-lab agreement (<5% CV) because it removes the biological variable (the enzyme) from the analytical equation.
Critical Protocol: Direct LC-MS/MS Quantification
This protocol is validated to meet FDA Bioanalytical Method Validation (2018) and ICH M10 standards.
Reagents & Standards
-
Analyte: Scopoletin-7-O-β-D-glucuronide (>98% purity).
-
Internal Standard (IS): Scopoletin-d3-glucuronide or Coumarin-glucuronide.
-
Matrix: Rat/Human Plasma (K2EDTA).
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
Spike IS: Add 10 µL of Internal Standard solution (500 ng/mL).
-
Precipitate: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. Note: Acidified ACN helps stabilize the glucuronide.
-
Vortex: Mix vigorously for 2 minutes.
-
Centrifuge: 12,000 x g for 10 minutes at 4°C.
-
Dilute: Transfer 100 µL of supernatant to an HPLC vial and dilute with 100 µL of water (to match initial mobile phase).
LC-MS/MS Conditions
-
Column: C18 Polar Embedded (e.g., Waters Acquity HSS T3), 2.1 x 100 mm, 1.8 µm. Reasoning: Standard C18 columns often fail to retain polar glucuronides, leading to ion suppression near the void volume.
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar retention)
-
1-5 min: 5% -> 60% B
-
5-6 min: 95% B (Wash)
-
-
Transitions (ESI Positive):
-
Precursor: m/z 369.1 [M+H]+ (Glucuronide)
-
Product: m/z 193.0 [M+H-176]+ (Aglycone fragment)
-
Experimental Workflow Diagram
Figure 2: Step-by-step analytical workflow for the Direct Quantification method.
Troubleshooting & Optimization (The "Senior Scientist" View)
In-Source Fragmentation (ISF)
A common pitfall in glucuronide analysis is the degradation of the conjugate into the parent drug inside the ion source before it reaches Q1.
-
Symptom: You see a peak for Scopoletin in the Glucuronide channel, or vice versa.
-
Solution: Chromatographic separation is non-negotiable. The Glucuronide (polar) must elute earlier than the Scopoletin (aglycone). If they co-elute, ISF will cause false-positive quantification of the parent.
Matrix Effects
Glucuronides are polar and often elute in the "suppression zone" (0.5 – 1.5 min) where salts and phospholipids elute.
-
Mitigation: Use a "Divert Valve" to send the first 1.0 minute of flow to waste. Use a Polar Embedded column to increase retention (k') of the glucuronide, pushing it away from the void volume.
References
-
US Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2022). ICH Guideline M10 on Bioanalytical Method Validation. Retrieved from [Link]
-
Li, B., et al. (2019). "Pharmacokinetics, bioavailability and urinary excretion of scopolin and its metabolite scopoletin in Sprague Dawley rats by liquid chromatography-tandem mass spectrometry." Biomedical Chromatography, 33(12).[6] Retrieved from [Link]
-
Hypha Discovery. (n.d.). Glucuronide Synthesis and Standards. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Evaluation of pharmacokinetics, bioavailability and urinary excretion of scopolin and its metabolite scopoletin in Sprague Dawley rats by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Validated LC-MS/MS Method for the Determination of Scopoletin in Rat Plasma and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
